(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
CAS No.: 15784-35-7
Cat. No.: VC21041198
Molecular Formula: C10H6N2O6
Molecular Weight: 250.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15784-35-7 |
|---|---|
| Molecular Formula | C10H6N2O6 |
| Molecular Weight | 250.16 g/mol |
| IUPAC Name | 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid |
| Standard InChI | InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14) |
| Standard InChI Key | VEVGTTUIMHJYSO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O |
Introduction
Chemical Identification and Nomenclature
Primary Identification
The compound (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a structurally distinct organic molecule characterized by its isoindole core with specific functional group modifications. Table 1 presents the essential identification parameters of this compound.
Table 1: Chemical Identification Parameters
| Parameter | Information |
|---|---|
| CAS Number | 15784-35-7 |
| Molecular Formula | C10H6N2O6 |
| Molecular Weight | 250.16 g/mol |
| Chemical Book Number | CB31491354 |
Alternative Nomenclature
The compound is known by several synonyms in scientific literature, reflecting variations in chemical naming conventions. These alternative names facilitate cross-referencing across different chemical databases and research publications:
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2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid
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1,3-Dihydro-4-nitro-1,3-dioxo-2H-isoindole-2-acetic acid
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2H-Isoindole-2-acetic acid, 1,3-dihydro-4-nitro-1,3-dioxo-
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2-(4-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid
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(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
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(S)-2-((S)-3-Carboxymethyl-2-oxo-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-succinic acid
Structural Characteristics and Properties
Chemical Structure
The molecular structure of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid consists of an isoindole core with a nitro group at the 4-position. The isoindole ring system contains two carbonyl groups at positions 1 and 3, creating the dioxo feature. An acetic acid moiety is attached to the nitrogen atom at position 2, providing an acidic functional group that influences the compound's chemical behavior and reactivity.
Physiochemical Properties
The compound possesses distinct physical and chemical properties that define its behavior in various environments and applications. Table 2 summarizes these key properties.
Table 2: Physiochemical Properties
| Property | Value | Method |
|---|---|---|
| Physical Form | Solid | Observed |
| Melting Point | 213.5-214.2 °C | Solvent: water |
| Boiling Point | 517.7±35.0 °C | Predicted |
| Density | 1.706±0.06 g/cm³ | Predicted |
| pKa | 3.43±0.10 | Predicted |
The relatively high melting point indicates strong intermolecular forces, likely hydrogen bonding between carboxylic acid groups and dipole-dipole interactions involving the nitro and carbonyl groups. The predicted pKa value of 3.43 suggests moderate acidity, which is characteristic of carboxylic acids and is influenced by the electron-withdrawing effects of the adjacent functional groups .
| Classification Element | Details |
|---|---|
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed H319: Causes serious eye irritation |
| Precautionary Statements | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Supplier | Product Number | Product Name | Packaging | Price | Last Updated |
|---|---|---|---|---|---|
| Sigma-Aldrich | OTV000163 | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | 1g | $174 | 2024/03/01 |
| TRC | N497388 | 2-(4-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid | 100mg | $45 | 2021/12/16 |
The significant price difference between suppliers reflects variations in purity specifications, packaging quantities, and potentially different synthetic routes or quality control standards. Researchers should consider these factors when selecting a supplier based on their specific requirements and budget constraints .
Comparison with Structurally Related Compounds
Structural Analogs
The isoindole scaffold appears in numerous biologically active compounds and synthetic intermediates. Structural modifications to the parent compound can significantly alter physicochemical properties and biological activities. Some related compounds include:
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Non-nitrated isoindole-2-acetic acid derivatives
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Compounds with different substituents at the 4-position
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Derivatives with modified acetic acid side chains
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Esterified versions of the parent compound
Understanding these structural relationships helps in predicting reactivity patterns and potential applications.
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